

Application Notes: 4-Methylhistamine Hydrochloride in Murine Models

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Compound of Interest		
Compound Name:	4-Methylhistamine hydrochloride	
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Introduction

4-Methylhistamine hydrochloride is a potent and selective agonist for the histamine H4 receptor (H4R), exhibiting over 100-fold selectivity for H4R compared to other histamine receptor subtypes.[1] This specificity makes it an invaluable pharmacological tool for investigating the physiological and pathological roles of H4R in vivo. The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells, and is implicated in the modulation of immune responses and inflammatory processes. Consequently, 4-Methylhistamine is widely used in murine models to study various conditions, including autoimmune diseases, allergy, inflammation, pruritus (itch), and cancer.[2]

Key Applications in Mice

- Autoimmunity and Inflammation: Administration of 4-Methylhistamine has been shown to aggravate disease progression in mouse models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[2][4] It promotes pro-inflammatory signaling, leading to increased production of cytokines like TNF-α, IL-6, and GM-CSF.[2][5]
- Allergic Inflammation: In models of allergic asthma, intratracheal administration can modulate airway resistance and inflammation.[1]
- Pruritus: Intradermal injection is a common method to induce scratching behavior, modeling acute itch responses mediated by H4R.



• Immunomodulation: It can modulate the Th1/Th2 cytokine balance, which is crucial in response to various stressors and immune challenges.[3]

Summary of Administration Routes and Dosages

The following table summarizes the quantitative data for various administration routes of **4-Methylhistamine hydrochloride** in mice as cited in the literature.



Administrat ion Route	Dosage	Mouse Strain/Mode I	Key Application/ Study	Observed Effects	Citations
Intraperitonea I (i.p.)	30 mg/kg/day	Swiss Jim Lambert (SJL) EAE Model	Autoimmune Disease Progression	Aggravated clinical scores, increased pro-inflammatory cytokines (NF-κB, GM-CSF, MCP-1, IL-6, TNF-α).	[2][4][5][6]
30 mg/kg, twice daily	Balb/c Stress Model	Immunomodu lation	Modulated Th1/Th2 cytokine balance (increased IFN-y, decreased IL- 4).	[3]	
20-40 mg/kg/day	Psoriasis-like Inflammation Model	Skin Inflammation	Attenuated imiquimod-induced skin inflammation.		
Subcutaneou s (s.c.)	2-20 mg/kg	OVA-induced Skin Inflammation	Allergic Skin Inflammation	Used to study the role of H4R in Th2- dependent inflammation.	
Intratracheal	10 μ g/animal	Allergic Asthma Model	Respiratory Inflammation	Reduced airway resistance and inflammation;	[1]



				increased regulatory T cells.
Intradermal (i.d.)	Not specified (volume- based)	Acute Itch Models	Pruritus Research	Induced robust acute scratching behavior.
Intravenous (i.v.)	100 μmol/kg	A549 Tumor Model	Cancer Research	Decreased average tumor volume and prolonged survival.

Signaling Pathway of 4-Methylhistamine

Activation of the Histamine H4 Receptor (H4R) by 4-Methylhistamine initiates a proinflammatory cascade. As a G-protein coupled receptor, H4R signals through the Gi/o protein. This engagement activates downstream pathways, notably the JAK/STAT pathway, which is crucial for cytokine signaling.[7][8] Activation of these pathways culminates in the translocation of transcription factors, such as NF-κB, to the nucleus.[2][5] This leads to the upregulation and expression of various pro-inflammatory genes, including cytokines like IL-6 and TNF-α, which drive inflammatory responses.[2][5]



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Caption: 4-Methylhistamine H4R signaling cascade.

Experimental Protocols Protocol 1: Intraperitoneal (i.p.) Administration in an EAE Mouse Model

This protocol is based on studies investigating the effect of 4-Methylhistamine on Experimental Autoimmune Encephalomyelitis (EAE).[2][4]

- 1. Materials:
- 4-Methylhistamine hydrochloride
- Sterile, pyrogen-free saline (0.9% NaCl)
- Sterile 1 ml syringes with 25-27G needles[9][10]
- 70% ethanol for disinfection
- EAE-induced mice (e.g., SJL strain)[4]
- Appropriate animal scale
- 2. Reagent Preparation:
- Calculate the required amount of 4-Methylhistamine based on the desired dose (e.g., 30 mg/kg) and the number/weight of mice.
- Dissolve the 4-Methylhistamine hydrochloride in sterile saline to the final desired concentration. Ensure it is fully dissolved. For example, for a 25g mouse receiving a 30 mg/kg dose, the required dose is 0.75 mg. If injecting a volume of 0.1 ml, the solution concentration should be 7.5 mg/ml.
- Warm the solution to room temperature before injection to avoid animal discomfort.[11]
- 3. Injection Procedure:
- Weigh the mouse to calculate the precise injection volume.



- Restrain the mouse securely. One common method is to scruff the loose skin over the shoulders and neck, and turn the animal to expose its abdomen (dorsal recumbency).[11] Tilt the mouse's head slightly downward.
- Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[9][12]
- Disinfect the injection site with 70% ethanol.
- Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[11]
- Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9]
- Inject the calculated volume smoothly and steadily.
- Withdraw the needle and return the mouse to its cage.
- 4. Post-Administration Monitoring:
- Observe the animal for any immediate adverse reactions (e.g., distress, bleeding at the injection site).
- For chronic studies, such as EAE models, continue daily administration as required by the experimental design (e.g., daily from day 14 to day 42).[4]
- Monitor animal health and clinical scores daily.[4]

Protocol 2: Subcutaneous (s.c.) Administration

This is a general protocol for subcutaneous injection, a common route for sustained release. [13][14]

- 1. Materials:
- 4-Methylhistamine hydrochloride solution (prepared as in Protocol 1)



- Sterile 1 ml syringes with 25-27G needles[13]
- 70% ethanol
- 2. Injection Procedure:
- Restrain the mouse by scruffing the loose skin between the shoulder blades.
- Lift the scruffed skin to create a "tent".[15][16]
- Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[13]
- Aspirate to check for blood. If none is present, inject the solution. A small bleb or lump will form under the skin.[14]
- Withdraw the needle and gently massage the area to help disperse the liquid if necessary.
- · Return the mouse to its cage.

Protocol 3: Intradermal (i.d.) Administration

This protocol is used for inducing localized responses like itch and requires precision.[17][18] Anesthesia may be required.[19][20]

- 1. Materials:
- 4-Methylhistamine hydrochloride solution
- Sterile low-volume syringe (e.g., insulin syringe) with a 27-30G needle[17]
- Clippers for hair removal
- 70% ethanol
- Anesthetic (if required)
- 2. Injection Procedure:



- Anesthetize the mouse if necessary. Shave the hair from the injection site (e.g., nape of the neck or flank) for clear visibility.[20]
- Disinfect the skin with 70% ethanol.
- Lay the syringe almost parallel to the skin surface. Insert the needle, bevel up, very shallowly into the dermis. The bevel should just disappear under the skin.[17][18]
- Inject a small volume (typically 20-50 µl) slowly. A distinct, pale bleb should form at the injection site, indicating a successful intradermal injection.[18]
- Withdraw the needle and monitor the animal for the desired response (e.g., scratching behavior).

Protocol 4: Intranasal (i.n.) Administration to Awake Mice

This method targets the central nervous system via the nasal passages and avoids anesthesia-related complications.[21][22][23]

- 1. Materials:
- 4-Methylhistamine hydrochloride solution
- P20 or P10 micropipette with sterile tips
- 2. Acclimation (Crucial):
- For 1-2 weeks prior to the experiment, handle the mice daily to acclimate them to the procedure. This includes gentle petting, holding, and simulating the restraint grip to reduce stress.[21][23]
- 3. Administration Procedure:
- Restrain the mouse using a modified scruff grip that immobilizes the head securely. Invert
 the animal so its ventral side is up and its neck is parallel to the floor.[21]
- Set the micropipette to a small volume (e.g., 3-6 μl).

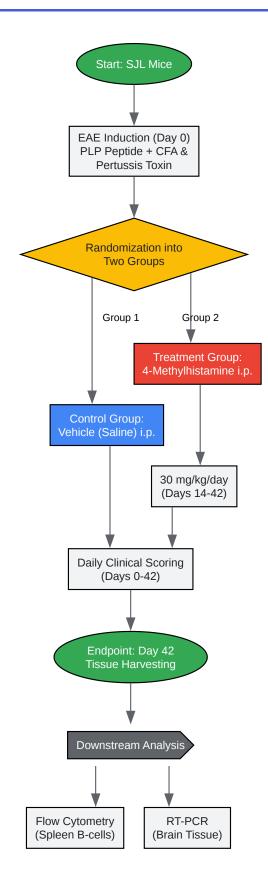


- Slowly dispense a small droplet onto the tip of the pipette and bring it close to one nostril.
 Allow the mouse to inhale the droplet. Do not insert the tip into the nare.[22]
- Wait a few seconds, then repeat for the other nostril. Administer the total volume in small, alternating aliquots to prevent the solution from being swallowed or entering the lungs.
- Hold the mouse in position for 15-30 seconds after the final dose to allow for absorption.[21]
- · Return the mouse to its cage.

EAE Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of 4-Methylhistamine in a mouse EAE model, a process that involves disease induction, treatment administration over several weeks, and subsequent analysis.[24][25][26][27][28]





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Caption: Workflow for a 4-Methylhistamine study in an EAE mouse model.



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